DSPE-Pyrene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C61H96NO9P |

|---|---|

Molecular Weight |

1018.4 g/mol |

IUPAC Name |

[(2R)-3-[hydroxy-[2-(4-pyren-4-ylbutanoylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |

InChI |

InChI=1S/C61H96NO9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-42-58(64)68-49-55(71-59(65)43-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)50-70-72(66,67)69-47-46-62-57(63)41-35-38-53-48-54-39-33-36-51-44-45-52-37-34-40-56(53)61(52)60(51)54/h33-34,36-37,39-40,44-45,48,55H,3-32,35,38,41-43,46-47,49-50H2,1-2H3,(H,62,63)(H,66,67)/t55-/m1/s1 |

InChI Key |

TYQRVQWCYNAOLV-KZRJWCEASA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3)OC(=O)CCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3)OC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DSPE-Pyrene: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(1-pyrenesulfonyl) (DSPE-pyrene) is a fluorescently labeled phospholipid that has garnered significant attention in various scientific disciplines, particularly in the fields of biophysics, drug delivery, and materials science. This molecule consists of a saturated 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid backbone, which is a common component of biological membranes and lipid-based drug delivery systems, covalently linked to the fluorescent probe, pyrene.[1][2]

The pyrene moiety endows this compound with unique photophysical properties, most notably its fluorescence spectrum is highly sensitive to the polarity of its local microenvironment.[2] This characteristic makes it an invaluable tool for probing the structure and dynamics of lipid bilayers, characterizing the formation of micelles and liposomes, and monitoring membrane fusion events. In drug delivery, this compound serves as a versatile component in the formulation of nanoparticles and liposomes, allowing for their characterization and the study of drug release mechanisms.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, complete with experimental protocols and data presented for easy reference.

Chemical Structure and Physicochemical Properties

This compound is an amphiphilic molecule with a hydrophilic phosphoethanolamine headgroup modified with a pyrene sulfonyl group, and two hydrophobic stearoyl acyl chains. This structure dictates its self-assembly behavior in aqueous environments and its ability to incorporate into lipid bilayers.

Chemical Structure

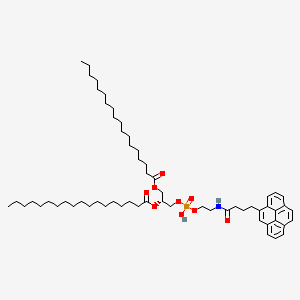

The chemical structure of this compound is illustrated below:

Caption: Chemical structure of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(1-pyrenesulfonyl) (this compound).

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties are specific to the this compound conjugate, others, such as the molar extinction coefficient and quantum yield, are often reported for the parent pyrene molecule and may vary slightly for the conjugated form.

| Property | Value | Reference(s) |

| Molecular Formula | C61H96NO9P | [2] |

| Molecular Weight | 1018.4 g/mol | |

| Appearance | White solid | |

| Solubility | Soluble in organic solvents such as chloroform and methanol. Forms dispersions in aqueous solutions. | General knowledge based on lipid characteristics |

| Excitation Wavelength (λex) | ~339 nm | |

| Emission Wavelength (λem) | ~384 nm (monomer emission) | |

| Molar Extinction Coefficient (ε) | ~34,700 M-1cm-1 for unassociated pyrene at the 0-0 peak. This can be reduced to ~21,000 M-1cm-1 for aggregated pyrene. | |

| Fluorescence Quantum Yield (ΦF) | The quantum yield of pyrene is highly solvent-dependent and can be up to 0.81. For quantitative measurements, a standard like quinine sulfate or anthracene is often used. | |

| Critical Micelle Concentration (CMC) | The CMC of this compound itself is not widely reported. However, it is a key parameter that can be determined using its fluorescent properties. For comparison, the CMC of DSPE-PEG2000 is in the micromolar range. |

Key Applications and Experimental Protocols

This compound's unique properties make it a valuable tool in a variety of research applications.

Determination of Critical Micelle Concentration (CMC)

The CMC of a surfactant is the concentration at which micelles begin to form. This compound is an excellent probe for determining the CMC of various surfactants and lipid formulations. The underlying principle is the change in the fluorescence emission spectrum of the pyrene moiety as it partitions from a polar aqueous environment into the nonpolar core of the newly formed micelles. This is typically observed as a change in the ratio of the intensities of the first and third vibronic peaks (I1/I3) of the pyrene monomer emission spectrum.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the surfactant to be tested in deionized water at a concentration well above its expected CMC.

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) at a concentration of approximately 0.2 mM.

-

-

Sample Preparation:

-

Prepare a series of aqueous solutions of the surfactant by serial dilution from the stock solution.

-

To each surfactant solution, add a small aliquot of the this compound stock solution to achieve a final pyrene concentration that is very low (e.g., 0.3 µM) to avoid excimer formation. Ensure the volume of the organic solvent added is minimal to not affect micellization.

-

Allow the samples to equilibrate for a period of time (e.g., at least 30 minutes) before measurement.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to 334 nm.

-

Record the fluorescence emission spectrum for each sample from 350 nm to 450 nm.

-

Identify the intensities of the first (~372 nm) and third (~383 nm) vibronic peaks of the pyrene monomer emission.

-

-

Data Analysis:

-

Calculate the ratio of the intensities of the third peak to the first peak (I3/I1) for each surfactant concentration.

-

Plot the I3/I1 ratio as a function of the logarithm of the surfactant concentration.

-

The plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which can be found by fitting the data to a Boltzmann sigmoid function or by identifying the intersection of the two linear portions of the plot.

-

Caption: Workflow for determining the Critical Micelle Concentration (CMC) using this compound.

Liposome Preparation and Characterization

This compound can be incorporated into liposomal formulations to act as a fluorescent marker for characterization studies. The thin-film hydration method is a common technique for preparing liposomes.

-

Lipid Film Formation:

-

Dissolve the desired lipids (e.g., DSPC, cholesterol) and a small molar percentage of this compound in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This process forms multilamellar vesicles (MLVs).

-

-

Size Reduction (Optional but Recommended):

-

To obtain unilamellar vesicles (LUVs or SUVs) of a more uniform size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

-

Characterization:

-

The size distribution and zeta potential of the prepared liposomes can be determined using dynamic light scattering (DLS).

-

The incorporation of this compound allows for the confirmation of liposome formation and can be used in further studies such as monitoring drug release or membrane fusion.

-

Caption: General workflow for the preparation and characterization of liposomes incorporating this compound.

Membrane Fusion Assays

This compound can be used in fluorescence resonance energy transfer (FRET) assays to monitor membrane fusion. In such an assay, this compound can act as a FRET acceptor when paired with a suitable donor fluorophore incorporated into a separate lipid population. Alternatively, the dilution of this compound upon fusion of labeled and unlabeled vesicles can be monitored by the decrease in its excimer to monomer fluorescence ratio.

-

Prepare two populations of liposomes:

-

Donor Liposomes: Prepare liposomes containing a FRET donor lipid probe (e.g., NBD-PE).

-

Acceptor Liposomes: Prepare liposomes containing this compound (the FRET acceptor).

-

-

Induce Fusion:

-

Mix the donor and acceptor liposome populations.

-

Induce fusion using a fusogenic agent (e.g., calcium ions for negatively charged liposomes, or polyethylene glycol).

-

-

Monitor FRET:

-

Excite the donor fluorophore at its excitation wavelength.

-

Measure the emission of both the donor and the acceptor.

-

An increase in the acceptor's emission intensity (due to FRET) upon fusion indicates the mixing of the lipid components of the two vesicle populations.

-

Role in Drug Delivery Systems

This compound is a valuable tool in the development and characterization of drug delivery systems, particularly lipid-based nanoparticles and liposomes. Its primary roles include:

-

Formulation Characterization: As described above, it can be incorporated into formulations to aid in the determination of particle size, stability, and the efficiency of liposome formation.

-

Monitoring Drug Release: The fluorescence of this compound can be quenched by certain encapsulated drugs. The release of the drug from the liposome can then be monitored by the recovery of pyrene fluorescence.

-

Studying Nanoparticle-Cell Interactions: By labeling nanoparticles with this compound, their uptake and intracellular trafficking can be visualized and quantified using fluorescence microscopy.

Signaling Pathways

Currently, there is limited direct evidence in the scientific literature to suggest that this compound is actively involved in or directly modulates specific intracellular signaling pathways. Its primary application in biological research is as a biophysical probe to study the properties of cell membranes and lipid-based delivery systems, rather than as a modulator of cellular signaling. However, by enabling the detailed study of drug delivery vehicles, it indirectly contributes to the development of therapies that do target specific signaling pathways. For instance, this compound can be used to characterize a liposome designed to deliver a kinase inhibitor to a cancer cell, thereby influencing a signaling pathway involved in cell proliferation.

Conclusion

This compound is a powerful and versatile fluorescent phospholipid with a wide range of applications in research and development. Its sensitivity to the local environment makes it an exceptional probe for studying the fundamental properties of lipid assemblies, while its compatibility with lipid-based formulations makes it an indispensable tool for the design and characterization of advanced drug delivery systems. The experimental protocols outlined in this guide provide a starting point for researchers looking to leverage the unique properties of this compound in their work. As the fields of nanomedicine and biophysics continue to advance, the utility of this compound as a research tool is likely to expand even further.

References

DSPE-Pyrene: A Technical Guide to its Excitation and Emission Spectra for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core spectroscopic characteristics of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(1-pyrenesulfonyl) (DSPE-pyrene). This compound is a valuable fluorescent phospholipid probe utilized in a variety of research applications, particularly in the fields of drug delivery, membrane biophysics, and cell biology. Its utility stems from the unique photophysical properties of the pyrene moiety, which is highly sensitive to its local environment. This guide provides a comprehensive overview of its excitation and emission spectra, quantitative photophysical parameters, detailed experimental protocols for its use, and a visualization of a key application.

Spectroscopic Properties of the Pyrene Fluorophore

The fluorescent behavior of this compound is dictated by the pyrene group attached to the headgroup of the DSPE lipid. Pyrene exhibits a characteristic fluorescence spectrum that is sensitive to the polarity of its surroundings. This sensitivity makes it an excellent probe for reporting on the microenvironment within lipid bilayers and other macromolecular assemblies.[1]

Excitation and Emission Spectra

The fluorescence of pyrene is characterized by a structured monomer emission spectrum and a broad, structureless excimer (excited dimer) emission at higher concentrations.[1] The excitation spectrum of pyrene typically shows a maximum around 340 nm. The monomer emission spectrum displays five distinct vibronic bands. The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃), known as the Py I₁/I₃ ratio, is a widely used indicator of solvent polarity.[2] In nonpolar environments, the I₁/I₃ ratio is low, while in polar environments, this ratio increases.[3]

When two pyrene molecules are in close proximity (within approximately 10 Å), they can form an excimer upon excitation, which results in a broad, red-shifted emission band centered around 470-500 nm.[3] This property is particularly useful for studying processes that involve changes in the proximity of this compound molecules, such as membrane fusion or lipid clustering.

The following tables summarize the key spectroscopic parameters for the pyrene fluorophore, which are indicative of the behavior of this compound. It is important to note that these values are highly dependent on the solvent environment and the physical state of the lipid assembly.

Table 1: Excitation and Emission Maxima of Pyrene Monomer and Excimer

| Species | Excitation Maximum (nm) | Emission Maxima (nm) |

| Pyrene Monomer | ~340 | ~375 (Band I), ~385 (Band III), ~395, ~415, ~435 |

| Pyrene Excimer | ~340 | ~470 - 500 |

Table 2: Photophysical Properties of Pyrene in Different Environments

| Property | Nonpolar Environment (e.g., Cyclohexane) | Polar Environment (e.g., Water) | Reference |

| Fluorescence Quantum Yield (Φ) | ~0.32 - 0.65 | ~0.04 - 0.2 | |

| Fluorescence Lifetime (τ) of Monomer | ~300 - 450 ns (deoxygenated) | ~100 - 200 ns (deoxygenated) | |

| Fluorescence Lifetime (τ) of Excimer | ~40 - 70 ns | Shorter, often difficult to measure | |

| Py I₁/I₃ Ratio | ~0.6 | ~1.8 |

Note: The quantum yield and lifetime of pyrene are significantly affected by the presence of quenchers, such as molecular oxygen. Deoxygenation of samples is often necessary for accurate measurements of these parameters.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of this compound Labeled Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the thin-film hydration and extrusion method.

Materials:

-

This compound

-

Matrix lipid(s) (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)

-

Chloroform or a suitable organic solvent

-

Hydration buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Water bath sonicator

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired amounts of matrix lipid and this compound in chloroform in a round-bottom flask. A typical molar ratio for labeling is 1-5 mol% of this compound.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the hydration buffer to the flask containing the lipid film. The buffer should be pre-heated to a temperature above the phase transition temperature (Tc) of the matrix lipid.

-

Gently swirl the flask to hydrate the lipid film, forming multilamellar vesicles (MLVs). This process may be facilitated by occasional vortexing.

-

-

Extrusion:

-

Subject the MLV suspension to several freeze-thaw cycles using liquid nitrogen and a warm water bath to improve lamellarity.

-

Transfer the suspension to a lipid extruder pre-heated to a temperature above the Tc of the lipids.

-

Extrude the lipid suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 times) to form LUVs.

-

-

Characterization:

-

The size distribution of the prepared liposomes can be determined by dynamic light scattering (DLS).

-

The incorporation of this compound can be confirmed by fluorescence spectroscopy.

-

Protocol 2: Measurement of this compound Fluorescence Spectra

This protocol outlines the procedure for acquiring the excitation and emission spectra of this compound incorporated into liposomes.

Materials:

-

This compound labeled liposome suspension (from Protocol 1)

-

Fluorometer

-

Quartz cuvette

Procedure:

-

Sample Preparation:

-

Dilute the liposome suspension in the hydration buffer to a concentration suitable for fluorescence measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the maximum of the pyrene monomer emission (e.g., 375 nm).

-

Scan the excitation wavelengths over a range (e.g., 300-360 nm) to obtain the excitation spectrum.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the maximum of the pyrene excitation (e.g., 340 nm).

-

Scan the emission wavelengths over a range (e.g., 350-600 nm) to obtain the emission spectrum, which will show both monomer and potentially excimer fluorescence depending on the this compound concentration.

-

-

Data Analysis:

-

Identify the excitation and emission maxima.

-

If applicable, calculate the I₁/I₃ ratio from the monomer emission spectrum to assess the polarity of the lipid bilayer.

-

If excimer emission is present, calculate the excimer-to-monomer (E/M) intensity ratio.

-

Visualizing a Key Application: Membrane Fusion Assay

This compound is a powerful tool for studying membrane fusion events. The principle of this assay relies on the change in the pyrene excimer-to-monomer (E/M) fluorescence ratio upon the mixing of lipid membranes.

Initially, one population of liposomes is labeled with a high concentration of this compound, resulting in a strong excimer fluorescence signal. When these labeled liposomes fuse with a population of unlabeled liposomes, the this compound molecules are diluted within the newly formed, larger membrane. This increased distance between the pyrene probes leads to a decrease in excimer formation and a corresponding increase in monomer fluorescence. The change in the E/M ratio can be monitored over time to study the kinetics of membrane fusion.

The following diagram illustrates the workflow of a liposome membrane fusion assay using this compound.

Caption: Workflow of a this compound based membrane fusion assay.

References

- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Determining the Critical Micelle Concentration of DSPE-PEG: A Technical Guide Using Pyrene Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical micelle concentration (CMC) of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-PEG), a critical parameter for the development of lipid-based nanocarriers in drug delivery. It is important to clarify that in this context, pyrene is not a part of the DSPE molecule itself but is a widely used fluorescent probe to determine the CMC of amphiphilic molecules like DSPE-PEG. The hydrophobic pyrene molecule preferentially partitions into the hydrophobic core of micelles as they form, leading to a change in its fluorescent properties that can be precisely measured.

Core Concepts: DSPE-PEG Micellization

DSPE-PEG is an amphiphilic polymer consisting of a hydrophobic diacyl lipid tail (DSPE) and a hydrophilic polyethylene glycol (PEG) head.[1] This structure allows it to self-assemble into core-shell micellar structures in aqueous solutions.[1] Below the CMC, DSPE-PEG exists predominantly as individual monomers. As the concentration increases to the CMC, the monomers begin to aggregate, forming stable micelles with a hydrophobic core and a hydrophilic corona.[2] This phenomenon is crucial for encapsulating poorly water-soluble drugs within the micelle's core.[1]

The CMC is a key indicator of a micelle's stability in vitro and in vivo. A low CMC value is highly desirable for drug delivery applications, as it ensures that the micelles remain intact and retain their therapeutic payload upon significant dilution in the bloodstream.[3]

Quantitative CMC Data for DSPE-PEG Conjugates

The CMC of DSPE-PEG is influenced by several factors, most notably the length of the hydrophilic PEG chain. Generally, a longer PEG chain leads to increased hydrophilicity, which can result in a slightly higher CMC. The following table summarizes experimentally determined CMC values for various DSPE-PEG conjugates.

| DSPE-PEG Conjugate | CMC Value (Molar) | CMC Value (mg/mL) | Notes | Reference(s) |

| DSPE-PEG₂₀₀₀ | ~1.8 x 10⁻⁵ M | - | Determined by spectrofluorimetry using pyrene. | |

| DSPE-PEG₂₀₀₀ | 0.5 - 1.0 mM | - | Determined from fluorescence intensity measurements. | |

| DSPE-PEG₃₀₀₀ | 0.5 - 1.0 mM | - | Determined from fluorescence intensity measurements. | |

| DSPE-PEG₅₀₀₀ | 1.0 - 1.5 mM | - | Determined from fluorescence intensity measurements. | |

| GSP-NCs₅K (DSPE-PEG₅K based) | ~0.04 µM | ~0.02 µg/mL | Based on DSPE-PEG5K concentration in the nanocarrier. |

Experimental Protocol: CMC Determination via Pyrene Fluorescence Spectroscopy

The pyrene fluorescence assay is a highly sensitive and common method for determining the CMC of surfactants and lipids. The fluorescence emission spectrum of pyrene is highly sensitive to the polarity of its microenvironment. Specifically, the ratio of the intensity of the first vibronic peak (I₁, around 372 nm) to the third vibronic peak (I₃, around 383 nm) is monitored. In a polar aqueous environment, the I₁/I₃ ratio is high. When micelles form, pyrene partitions into the hydrophobic core, leading to a decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of a plot of the I₁/I₃ ratio against the logarithm of the DSPE-PEG concentration.

Materials:

-

DSPE-PEG conjugate

-

Pyrene

-

Suitable organic solvent for pyrene (e.g., acetone, ethanol)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

-

Fluorescence spectrophotometer

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of the pyrene fluorescent probe in a suitable organic solvent. A typical concentration is 0.2 mM in ethanol.

-

Prepare a series of DSPE-PEG solutions in the aqueous buffer with concentrations spanning the expected CMC.

-

-

Sample Preparation:

-

There are several methods for sample preparation. A robust method involves preparing a concentrated DSPE-PEG solution containing pyrene, which is then serially diluted.

-

Add a small aliquot of the pyrene stock solution to each DSPE-PEG dilution. The final concentration of pyrene should be kept very low (e.g., 6.0 x 10⁻⁷ M) to avoid excimer formation. The concentration of the organic solvent should also be minimal (e.g., <1%) to not interfere with micellization.

-

Allow the mixtures to incubate, often overnight with stirring at room temperature, to ensure equilibrium is reached and pyrene is fully partitioned.

-

-

Fluorescence Measurement:

-

Set the fluorescence spectrophotometer to an excitation wavelength of approximately 334 nm.

-

Record the emission spectrum from 350 nm to 450 nm.

-

Measure the fluorescence intensities of the first peak (I₁ at ~372 nm) and the third peak (I₃ at ~383 nm).

-

-

Data Analysis:

-

Calculate the intensity ratio of I₁/I₃ for each DSPE-PEG concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the DSPE-PEG concentration.

-

The resulting plot will typically be a sigmoidal curve. The CMC is determined from the inflection point, which can be found at the intersection of the two linear portions of the curve.

-

Factors Influencing Critical Micelle Concentration

Several environmental and structural factors can significantly impact the measured CMC of DSPE-PEG:

-

PEG Chain Length: As noted, longer PEG chains can slightly increase the CMC due to the increased hydrophilicity of the molecule.

-

Temperature: Micellization is an entropically driven process. Temperature can affect the hydration of the hydrophilic heads and the flexibility of the hydrophobic tails, thus influencing the CMC.

-

pH: The charge of the headgroup can be affected by pH, which in turn alters the electrostatic interactions between monomers and influences micelle formation.

-

Ionic Strength: The presence of salts in the solution can affect the CMC of ionic surfactants significantly by shielding electrostatic repulsion between headgroups. While DSPE-PEG is non-ionic, high salt concentrations can still have a minor effect on micelle size and formation.

-

Probe Concentration: The concentration of pyrene itself should be carefully controlled. While studies show that pyrene concentration in the range of 0.2–1.0 µM has no significant influence on the CMC of some surfactants, it is a critical parameter to keep constant.

Visualizations

Experimental Workflow for CMC Determination

Caption: Workflow for CMC determination using pyrene fluorescence.

DSPE-PEG Micelle Formation and Pyrene Partitioning

Caption: DSPE-PEG self-assembly and pyrene partitioning at the CMC.

References

An In-depth Technical Guide to the Solubility of DSPE-Pyrene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(1-pyrenesulfonyl) (DSPE-pyrene), a fluorescently labeled phospholipid widely utilized in the formulation of liposomes and other nanoparticles for drug delivery and biophysical studies. This document outlines the known qualitative solubility in common organic solvents, presents detailed experimental protocols for quantitative solubility determination, and illustrates a typical workflow for the preparation and characterization of this compound labeled liposomes.

This compound: An Overview

This compound is a valuable tool in lipid research and pharmaceutical development. The pyrene moiety serves as a fluorescent probe whose spectral properties are sensitive to the local environment, making it ideal for studying membrane dynamics, fusion events, and the encapsulation of therapeutic agents.[1][2] Its utility is, however, contingent on its effective dissolution for formulation processes, necessitating a clear understanding of its solubility.

Solubility of this compound in Organic Solvents

Table 1: Qualitative Solubility of this compound and Related Compounds

| Compound | Chloroform | Dichloromethane (DCM) | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | Ethanol | Water |

| This compound | Soluble | Soluble | Soluble | Soluble | Sparingly Soluble | Insoluble |

| mPEG-DSPE (MW 2k) | Soluble[3] | Soluble[3] | Soluble[3] | Soluble | Less Soluble | Soluble |

| DSPE-PEG-Pyrene | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble |

Note: "Soluble" indicates that the compound is known to dissolve in the solvent, though the exact concentration may vary. "Sparingly Soluble" or "Less Soluble" suggests that dissolution may be limited or require specific conditions (e.g., heating). This data is aggregated from supplier information and should be confirmed experimentally.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methods are recommended.

Thin-Film Hydration Method for Liposome Preparation

A common application of this compound is its incorporation into liposomes. The thin-film hydration method is a foundational technique for this purpose.

Protocol:

-

Lipid Mixture Preparation: Co-dissolve this compound and other lipid components (e.g., DOPC, cholesterol, DSPE-PEG) in a suitable organic solvent, such as a chloroform:methanol mixture (e.g., 3:1 v/v), in a round-bottom flask.

-

Film Formation: Evaporate the organic solvent under reduced pressure using a rotary evaporator. This will form a thin, uniform lipid film on the inner surface of the flask.

-

Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, Tris-HCl) to the flask and hydrate the lipid film by gentle agitation or vortexing at a temperature above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

-

Vesicle Size Reduction (Optional): To obtain unilamellar vesicles of a specific size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

Equilibrium Solubility Method (Shake-Flask)

This method is a standard approach to determine the saturation solubility of a compound in a given solvent.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent of interest in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a suitable analytical technique, such as UV-Vis spectrophotometry (utilizing the pyrene absorbance) or high-performance liquid chromatography (HPLC).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preparation and characterization of this compound labeled liposomes, a common application in drug delivery research.

Signaling Pathways and Logical Relationships

This compound itself is a synthetic probe and not directly involved in endogenous signaling pathways. However, its application in lipidomics and drug delivery allows for the investigation of various cellular processes. The logical relationship central to its use is the principle of fluorescence quenching and excimer formation, which can be exploited to monitor changes in lipid membrane integrity and proximity.

The following diagram illustrates the concept of pyrene excimer formation, which is fundamental to many of its applications in membrane research.

Conclusion

While quantitative solubility data for this compound in a range of organic solvents remains to be systematically published, qualitative assessments indicate its solubility in common nonpolar and polar aprotic solvents. For drug development and research applications requiring precise concentrations, it is imperative that scientists perform in-house quantitative solubility studies using established methodologies as outlined in this guide. The versatility of this compound as a fluorescent probe in liposomal formulations and membrane studies continues to make it an invaluable tool for advancing our understanding of lipid bilayers and for the development of novel drug delivery systems.

References

A Technical Guide to Pyrene's Applications as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of pyrene and its derivatives as versatile fluorescent probes. Pyrene's unique photophysical properties, particularly its sensitivity to the local microenvironment, make it an invaluable tool in diverse fields ranging from fundamental biophysics to applied drug delivery. We will delve into the core principles of pyrene fluorescence, detail its key applications, provide structured data, and outline experimental protocols.

Core Principles of Pyrene Fluorescence

Pyrene is a polycyclic aromatic hydrocarbon renowned for its high fluorescence quantum yield and exceptionally long fluorescence lifetime (often exceeding 100 ns)[1][2]. These characteristics are fundamental to its utility as a probe. Its fluorescence emission is distinguished by two primary features: monomer emission and excimer emission .

-

Monomer Emission and Polarity Sensing: When a pyrene molecule is in an excited state in isolation, it returns to the ground state by emitting light with a characteristic vibronic structure. This monomer emission spectrum typically shows five distinct peaks (~375, 379, 385, 395, and 410 nm)[1][3]. The relative intensities of these peaks are highly sensitive to the polarity of the surrounding solvent[3]. Specifically, the intensity of the first vibronic band (I1 at ~375 nm) is enhanced in polar environments, while the third band (I3 at ~385 nm) is more intense in nonpolar environments. The ratio of these intensities (I1/I3), often called the "Py scale," serves as a reliable, ratiometric measure of microenvironmental polarity.

-

Excimer Emission and Proximity Sensing: A unique feature of pyrene is its ability to form an "excited state dimer" or excimer . An excimer is formed when an excited-state pyrene molecule collides with a ground-state pyrene molecule. This process is efficient only when the two molecules are in close proximity, typically within 10 Å. The resulting excimer emits a broad, unstructured fluorescence band at a longer wavelength (centered around 460-480 nm) and is red-shifted compared to the monomer emission. The ratio of excimer to monomer fluorescence intensity (IE/IM) is therefore a sensitive indicator of the proximity and mobility of pyrene molecules. This principle is widely used to study molecular interactions, conformational changes, and viscosity.

Key Applications and Methodologies

Probing Microenvironment Polarity

Pyrene's I1/I3 ratio is a powerful tool for assessing the polarity of environments such as the hydrophobic core of micelles, polymer assemblies, and protein binding pockets.

Quantitative Data: The "Py Scale" in Different Solvents

| Solvent | Dielectric Constant (ε) | I₁/I₃ Ratio (Py Value) | Environment |

| Hexane | 1.88 | ~0.6 | Nonpolar |

| Toluene | 2.38 | ~0.8 | Nonpolar |

| Chloroform | 4.81 | ~1.1 | Moderately Polar |

| Ethanol | 24.55 | ~1.3 | Polar |

| Acetonitrile | 37.5 | ~1.6 | Polar |

| Water | 80.1 | ~1.6 - 1.9 | Highly Polar |

| Dimethyl Sulfoxide (DMSO) | 47.2 | ~1.95 | Highly Polar |

Note: Absolute values can vary slightly with instrumentation and pyrene concentration. Data compiled from multiple sources for illustrative purposes.

Experimental Protocol: Measuring Critical Micelle Concentration (CMC)

This protocol describes using pyrene to determine the CMC of a surfactant, the concentration at which micelles begin to form.

-

Stock Solutions: Prepare a concentrated stock solution of pyrene in a volatile organic solvent (e.g., acetone). Prepare a series of surfactant solutions in deionized water at concentrations spanning the expected CMC.

-

Probe Incorporation: Add a small aliquot of the pyrene stock solution to each surfactant solution. The final pyrene concentration should be low (e.g., ~1 µM) to minimize excimer formation. Gently mix and allow the organic solvent to evaporate completely.

-

Equilibration: Allow the solutions to equilibrate for several hours or overnight to ensure pyrene has partitioned into the surfactant assemblies.

-

Fluorescence Spectroscopy:

-

Set the excitation wavelength to ~335 nm.

-

Record the emission spectra from 350 nm to 550 nm for each sample.

-

Measure the intensities of the first (I1 at ~375 nm) and third (I3 at ~385 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the I1/I3 ratio for each surfactant concentration.

-

Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration.

-

Below the CMC, pyrene is in a polar aqueous environment, and the I1/I3 ratio is high. Above the CMC, pyrene partitions into the nonpolar micellar core, causing a sharp decrease in the I1/I3 ratio.

-

The CMC is determined from the inflection point of this plot.

-

Measuring Microviscosity

The formation of pyrene excimers is a diffusion-controlled process. In environments with high viscosity, the diffusion of pyrene molecules is restricted, leading to a decrease in the rate of excimer formation. Therefore, the IE/IM ratio is inversely related to the microviscosity of the medium. This principle is applied to study the fluidity of cell membranes and the internal viscosity of polymeric nanoparticles.

Experimental Protocol: Assessing Membrane Fluidity

-

Probe Labeling: Incubate cells or lipid vesicles with a pyrene-labeled lipid analog (e.g., pyrene-phosphatidylcholine) or a hydrophobic pyrene derivative that will partition into the membrane.

-

Incubation: Allow sufficient time for the probe to incorporate into the lipid bilayer.

-

Fluorescence Measurement:

-

Wash the sample to remove any unincorporated probe.

-

Acquire fluorescence emission spectra (λex ≈ 340 nm), recording both the structured monomer emission (IM, typically measured at 375 nm) and the broad excimer emission (IE, measured at ~470 nm).

-

-

Data Analysis:

-

Calculate the IE/IM ratio.

-

A decrease in the IE/IM ratio corresponds to an increase in membrane viscosity (decreased fluidity), and vice-versa.

-

This method is often used to assess the effects of drugs, temperature, or cholesterol on membrane dynamics.

-

Probing Biomolecular Interactions and Conformations

By covalently attaching two pyrene molecules to specific sites on a biomolecule (e.g., a protein or nucleic acid), changes in the distance between these sites can be monitored via the IE/IM ratio. This "molecular ruler" approach is invaluable for studying:

-

Protein folding and unfolding

-

Conformational changes upon ligand binding

-

Protein-protein or protein-DNA interactions

Quantitative Data: Pyrene Excimer Formation as a Function of Distance

| System | Probe Separation | Iₑ/Iₘ Ratio | Indication |

| Pyrene-labeled DNA strand | Probes on adjacent bases | High | Close proximity, excimer forms |

| Pyrene-labeled DNA strand | Probes separated by >10 bases | Low / Negligible | Distant, no excimer formation |

| Unfolded Protein (dual-labeled) | Probes are far apart | Low | Disordered state |

| Folded Protein (dual-labeled) | Probes brought into proximity | High | Compact, folded state |

Data is illustrative, based on principles described in cited literature.

>];

unfolded_label [label="Low Iₑ/Iₘ Ratio", fillcolor="#FFFFFF", fontcolor="#202124"];

}

>];

unfolded_label [label="Low Iₑ/Iₘ Ratio", fillcolor="#FFFFFF", fontcolor="#202124"];

}

>];

folded_label [label="High Iₑ/Iₘ Ratio", fillcolor="#FFFFFF", fontcolor="#202124"];

}

>];

folded_label [label="High Iₑ/Iₘ Ratio", fillcolor="#FFFFFF", fontcolor="#202124"];

}

Applications in Drug Delivery

Pyrene probes are instrumental in the characterization of nanocarrier-based drug delivery systems.

-

CMC Determination: As detailed above, pyrene is used to determine the formation threshold of polymeric micelles.

-

Monitoring Drug Loading and Release: The change in microenvironment polarity upon drug encapsulation can be monitored. For example, a hydrophobic drug co-localizing with pyrene in a micelle core can alter the probe's I1/I3 ratio.

-

Assessing Nanocarrier Stability: The stability of self-assembled systems like micelles can be tracked over time or in response to stimuli (e.g., pH, temperature) by monitoring the pyrene fluorescence signature.

Advanced Applications and Probe Design

Research has expanded beyond native pyrene to include a vast array of derivatives designed for specific applications. These probes often incorporate:

-

Targeting Moieties: To direct the probe to specific organelles (e.g., lysosomes, mitochondria) or cell types.

-

Chelating Groups: To create "turn-on" or "turn-off" sensors for specific metal ions like Cu2+, where ion binding alters the fluorescence via mechanisms like photoinduced electron transfer (PET).

-

Nucleic Acid Conjugates: Pyrene-labeled aptamers or molecular beacons can signal the presence of a target molecule (protein, mRNA) through a conformational change that either forms or disrupts a pyrene excimer.

The development of these sophisticated probes continues to expand the utility of pyrene fluorescence in biological sensing, diagnostics, and drug development.

References

Probing the Intricacies of Lipid Bilayers: A Technical Guide to DSPE-Pyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic nature of lipid bilayers is fundamental to cellular processes, governing membrane fluidity, protein function, and the efficacy of drug delivery systems. Understanding these dynamics at a molecular level is paramount for advancements in cellular biology and pharmaceutical development. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(1-pyrenesulfonyl) (DSPE-pyrene) has emerged as a powerful fluorescent probe for elucidating the complexities of lipid membrane behavior. Its unique photophysical properties, particularly the formation of excited-state dimers (excimers), provide a sensitive tool for quantifying key membrane characteristics.[1]

This technical guide provides an in-depth overview of the application of this compound in studying lipid bilayer dynamics. It offers detailed experimental protocols, a compilation of quantitative data, and visual representations of workflows and conceptual frameworks to empower researchers in their exploration of membrane biophysics.

Core Principles: Pyrene Monomer and Excimer Fluorescence

Pyrene is a polycyclic aromatic hydrocarbon that exhibits a distinct fluorescence spectrum. When a pyrene molecule in its excited state encounters another ground-state pyrene molecule in close proximity (within approximately 10 Å), they can form a transient excited-state dimer known as an excimer.[2] This excimer then fluoresces at a longer, red-shifted wavelength compared to the monomeric pyrene.[1]

The ratio of the excimer fluorescence intensity (Ie) to the monomer fluorescence intensity (Im), denoted as the E/M ratio, is exquisitely sensitive to the local concentration and mobility of the pyrene probes within the lipid bilayer.[3] A higher E/M ratio indicates greater probe proximity and mobility, reflecting a more fluid membrane environment. Conversely, a lower E/M ratio suggests restricted movement and a more ordered or viscous membrane.[3]

Key Applications of this compound in Lipid Bilayer Studies

This compound can be incorporated into liposomes and other model membranes to investigate a range of dynamic properties:

-

Membrane Fluidity: Changes in the E/M ratio directly correlate with alterations in membrane fluidity induced by factors such as temperature, pressure, and the incorporation of other molecules like cholesterol.

-

Lateral Diffusion: The rate of excimer formation is dependent on the lateral diffusion of the this compound probes within the bilayer, allowing for the calculation of lateral diffusion coefficients.

-

Lipid-Protein Interactions: The binding of proteins to the membrane surface can alter the local lipid environment, which can be detected as a change in the pyrene E/M ratio.

-

Lipid Raft Dynamics: this compound can be used to probe the distinct fluidity and organizational properties of specialized membrane microdomains known as lipid rafts.

-

Drug Delivery Vehicle Characterization: The principles of pyrene fluorescence are employed to determine the critical micelle concentration (CMC) of polymers used in drug delivery systems.

Experimental Protocols

Protocol 1: Preparation of this compound Labeled Liposomes

This protocol outlines the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the lipid film hydration and extrusion method.

Materials:

-

Matrix phospholipid (e.g., DSPC, DOPC)

-

This compound

-

Chloroform

-

Hydration buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

Mini-extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Round-bottom flask

-

Nitrogen gas source

-

Vacuum pump

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the desired amounts of the primary lipid and this compound (typically 1-10 mol%) in chloroform.

-

Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the inner surface of the flask.

-

Place the flask under high vacuum for at least 2 hours to ensure complete removal of the solvent.

-

-

Hydration:

-

Add the hydration buffer to the flask containing the dried lipid film.

-

Hydrate the film by vortexing or gentle agitation at a temperature above the phase transition temperature of the primary lipid. This will form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Transfer the MLV suspension to one of the extruder's syringes.

-

Pass the suspension through the membrane multiple times (typically 11-21 passes) to form LUVs of a uniform size.

-

-

Storage:

-

Store the resulting liposome suspension at 4°C and use within a few days for optimal results.

-

References

- 1. Metal-Enhanced Excimer (P-type) Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of Forster's resonance energy transfer microscopy to study lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Temperature, pressure and cholesterol effects on bilayer fluidity; a comparison of pyrene excimer/monomer ratios with the steady-state fluorescence polarization of diphenylhexatriene in liposomes and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Cellular Frontier: A Technical Guide to DSPE-Pyrene in Membrane Polarity Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plasma membrane, a complex and dynamic lipid bilayer, is fundamental to cellular function, acting as a selective barrier and a platform for a multitude of signaling events. The biophysical properties of this membrane, particularly its local polarity and fluidity, are critical determinants of protein function, drug-membrane interactions, and the efficacy of drug delivery systems. Understanding and quantifying these properties is therefore a key objective in cell biology and pharmaceutical sciences. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-pyrene (DSPE-pyrene) has emerged as a powerful fluorescent probe for investigating membrane polarity. This technical guide provides an in-depth overview of the principles, experimental protocols, and data analysis associated with the use of this compound in membrane polarity studies.

This compound is a phospholipid conjugated to the fluorescent probe, pyrene.[1] This structure anchors the pyrene moiety to the lipid bilayer, allowing it to report on the local microenvironment of the membrane. Pyrene's unique photophysical properties, specifically its ability to form excited-state dimers known as excimers, make it an exquisitely sensitive reporter of its surroundings.[2]

In a non-polar, viscous environment, such as the hydrophobic core of a lipid bilayer, the lateral diffusion of pyrene molecules is facilitated, leading to a higher probability of an excited pyrene monomer encountering a ground-state monomer. This interaction results in the formation of an excimer, which emits light at a longer wavelength (around 470 nm) compared to the monomer emission (around 375 nm).[2] The ratio of the fluorescence intensity of the excimer (Ie) to that of the monomer (Im), denoted as the Ie/Im ratio, serves as a quantitative measure of membrane fluidity and polarity. A higher Ie/Im ratio generally indicates a more fluid and less polar membrane environment.

Core Principles of this compound Fluorescence

The utility of this compound as a membrane probe is rooted in the photophysical behavior of the pyrene molecule. When a pyrene molecule absorbs a photon, it is promoted to an excited singlet state (M*). From this state, it can return to the ground state (M) by emitting a photon, a process known as fluorescence, with characteristic emission peaks between 375 nm and 410 nm.

Alternatively, if an excited pyrene monomer (M) collides with a ground-state pyrene monomer (M) in a suitable orientation, they can form an excited-state dimer, or excimer (E). This excimer is unstable and rapidly dissociates, returning to two ground-state monomers while emitting a photon at a longer, red-shifted wavelength (typically around 470 nm).

The formation of excimers is a diffusion-controlled process. In a more fluid membrane, the lipid molecules, including the this compound probes, have greater lateral mobility. This increased diffusion rate enhances the probability of collisions between excited and ground-state pyrene moieties, leading to a higher rate of excimer formation and, consequently, a higher Ie/Im ratio. Conversely, in a more rigid or ordered membrane, lateral diffusion is restricted, resulting in a lower Ie/Im ratio.

The polarity of the microenvironment also influences the fluorescence spectrum of the pyrene monomer. Specifically, the ratio of the intensity of the third vibronic peak (at ~385 nm) to the first vibronic peak (at ~375 nm), often referred to as the I3/I1 ratio or "Py" value, is sensitive to the polarity of the solvent. A decrease in this ratio indicates a more polar environment. While the Ie/Im ratio is the primary metric for fluidity, the Py value can provide complementary information about the polarity at the probe's location within the bilayer.

Experimental Protocols

Preparation of this compound Labeled Liposomes via Thin-Film Hydration

The thin-film hydration method is a common and straightforward technique for preparing liposomes incorporating this compound.

Materials:

-

Primary lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine - POPC)

-

This compound

-

Cholesterol (optional)

-

Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline - PBS, Tris buffer)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Mixture Preparation: Dissolve the primary lipid, this compound, and any other lipid components (like cholesterol) in the organic solvent in a round-bottom flask. A typical molar ratio of this compound to the primary lipid is 1:100 to 1:200 to minimize perturbations to the membrane.

-

Thin Film Formation: Remove the organic solvent using a rotary evaporator. This process should be carried out at a temperature above the phase transition temperature of the lipids and under reduced pressure to create a thin, uniform lipid film on the inner surface of the flask.

-

Hydration: Hydrate the lipid film with the desired aqueous buffer. The buffer should be pre-heated to a temperature above the lipid phase transition temperature. The hydration process involves gentle agitation (e.g., swirling or vortexing) to disperse the lipid film and form multilamellar vesicles (MLVs).

-

Extrusion (Optional but Recommended): To obtain unilamellar vesicles (LUVs) with a defined size, the MLV suspension can be extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times to ensure a homogenous population of vesicles.

-

Storage: Store the prepared liposome suspension at 4°C and use within a few days for optimal results.

Fluorescence Spectroscopy Measurements

Instrumentation:

-

A spectrofluorometer equipped with a temperature-controlled cuvette holder.

Procedure:

-

Sample Preparation: Dilute the this compound labeled liposome suspension in the appropriate buffer to a final lipid concentration that avoids inner filter effects (typically in the micromolar range).

-

Instrument Settings:

-

Excitation Wavelength: Set the excitation wavelength to a value between 330 nm and 345 nm.

-

Emission Scan Range: Record the fluorescence emission spectrum from approximately 350 nm to 600 nm.

-

Slit Widths: Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

-

Data Acquisition:

-

Equilibrate the sample at the desired temperature in the cuvette holder.

-

Acquire the fluorescence emission spectrum.

-

Record a background spectrum of the buffer and liposomes without this compound and subtract it from the sample spectrum.

-

Calculation of the Ie/Im Ratio

The Ie/Im ratio is calculated from the background-corrected fluorescence emission spectrum.

-

Identify Monomer and Excimer Peaks: The monomer fluorescence (Im) is typically measured at the peak intensity of the first vibronic band, around 375 nm. The excimer fluorescence (Ie) is measured at the peak of the broad emission band, typically around 470 nm.

-

Calculate the Ratio: Divide the fluorescence intensity at the excimer peak (Ie) by the fluorescence intensity at the monomer peak (Im).

Ie/Im = Intensity at ~470 nm / Intensity at ~375 nm

Quantitative Data Presentation

The Ie/Im ratio of this compound is sensitive to various factors that influence membrane polarity and fluidity. The following tables summarize representative quantitative data from the literature.

| Lipid Composition | Cholesterol (mol%) | Temperature (°C) | Ie/Im Ratio (Arbitrary Units) | Reference(s) |

| DPPC | 0 | 24 | Low (dominated by monomer) | |

| DPPC | 0 | 48 | High (dominated by excimer) | |

| DPPC | 25 | 48 | Reduced compared to 0% Chol | |

| DPPC | 30 | 48 | Further reduced | |

| DPPC | 40 | 48 | Significantly reduced | |

| DPPC | - | 20 | - | |

| DPPC | - | 35 | - | |

| DPPC | - | 40 | - | |

| DPPC | - | 70 | - |

Note: The absolute values of the Ie/Im ratio can vary depending on the specific experimental conditions (e.g., instrument settings, probe concentration). Therefore, it is crucial to maintain consistent conditions when comparing different samples.

| Parameter | Value | Lipid System | Reference(s) |

| Activation Energy of Excimer Formation | 29.4 ± 1.3 kJ/mol | Small unilamellar DPPC vesicles | |

| Lateral Diffusion Coefficient of Pyrene (below Tc) | 4.0 x 10⁻⁹ cm²/s at 20°C | Small unilamellar DPPC vesicles | |

| Lateral Diffusion Coefficient of Pyrene (below Tc) | 7.9 x 10⁻⁸ cm²/s at 35°C | Small unilamellar DPPC vesicles | |

| Lateral Diffusion Coefficient of Pyrene (above Tc) | 8.0 x 10⁻⁷ cm²/s at 40°C | Small unilamellar DPPC vesicles | |

| Lateral Diffusion Coefficient of Pyrene (above Tc) | 2.2 x 10⁻⁶ cm²/s at 70°C | Small unilamellar DPPC vesicles |

Visualization of Experimental Workflow and Principles

To facilitate a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying principles of this compound fluorescence.

Conclusion

This compound is a versatile and sensitive fluorescent probe that provides valuable insights into the polarity and fluidity of lipid membranes. The ratiometric analysis of its monomer and excimer fluorescence offers a robust method for quantifying changes in the membrane's biophysical properties in response to various stimuli, including temperature, lipid composition, and the presence of membrane-active molecules. The experimental protocols outlined in this guide, coupled with a fundamental understanding of the underlying photophysical principles, will enable researchers, scientists, and drug development professionals to effectively utilize this compound in their studies of membrane biology and drug-membrane interactions. The continued application of this technique promises to further elucidate the intricate relationship between membrane structure and function, with significant implications for both basic science and therapeutic development.

References

An In-depth Technical Guide to the Synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-pyrene (DSPE-Pyrene)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-pyrene (DSPE-pyrene), a fluorescently labeled phospholipid of significant interest in drug delivery research. This document outlines the core methodologies, presents quantitative data in structured formats, and includes detailed experimental protocols and workflow diagrams.

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a saturated phospholipid widely employed in the formulation of liposomes and other lipid-based nanoparticles for drug delivery.[1] The pyrene moiety, a polycyclic aromatic hydrocarbon, serves as a fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment.[1] Consequently, this compound is a valuable tool for studying the biophysical properties of lipid bilayers, including membrane fluidity and fusion events, and for tracking the biodistribution of lipid-based drug delivery systems.[1]

The synthesis of this compound involves the covalent attachment of a pyrene derivative to the primary amine of the phosphoethanolamine headgroup of DSPE. This guide details a common and effective method for this synthesis, focusing on the coupling of pyrenebutyric acid to DSPE.

Synthesis of this compound

The primary synthetic route to this compound involves the formation of an amide bond between the primary amine of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) and the carboxylic acid of a pyrene derivative, typically 1-pyrenebutyric acid. This reaction is commonly facilitated by carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and form a more stable amine-reactive intermediate.[2][3]

The overall reaction scheme is depicted below:

Caption: Synthetic pathway for this compound.

Materials and Reagents

| Reagent | Supplier | Purity |

| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) | Avanti Polar Lipids | >99% |

| 1-Pyrenebutyric acid | Sigma-Aldrich | ≥98% |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Thermo Fisher Scientific | >98% |

| N-Hydroxysuccinimide (NHS) | Thermo Fisher Scientific | >98% |

| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | ≥99.8% |

| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% |

| Chloroform, HPLC grade | Fisher Scientific | ≥99.8% |

| Methanol, HPLC grade | Fisher Scientific | ≥99.8% |

| Silica gel for column chromatography | Sorbent Technologies | 60 Å, 230-400 mesh |

Experimental Protocol: Synthesis of this compound

-

Activation of Pyrenebutyric Acid:

-

In a round-bottom flask, dissolve 1-pyrenebutyric acid (1.2 molar equivalents relative to DSPE) and N-hydroxysuccinimide (NHS, 1.2 molar equivalents) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 molar equivalents) to the solution while stirring.

-

Allow the reaction to stir at 0 °C for 15 minutes and then at room temperature for 4 hours to form the NHS-activated pyrenebutyric acid.

-

-

Coupling Reaction:

-

In a separate flask, dissolve 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE, 1 molar equivalent) and triethylamine (TEA, 2 molar equivalents) in anhydrous DCM.

-

Add the solution of NHS-activated pyrenebutyric acid dropwise to the DSPE solution.

-

Allow the reaction mixture to stir at room temperature overnight under an inert atmosphere (e.g., argon or nitrogen).

-

-

Work-up:

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the organic phase with a 5% aqueous solution of sodium bicarbonate, followed by deionized water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials and byproducts. A common and effective method is silica gel column chromatography.

Experimental Protocol: Column Chromatography

-

Column Preparation:

-

Prepare a slurry of silica gel in chloroform.

-

Pack a glass chromatography column with the silica gel slurry.

-

Equilibrate the column with chloroform.

-

-

Sample Loading and Elution:

-

Dissolve the crude this compound in a minimal amount of chloroform.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of chloroform and methanol. A typical gradient starts with 100% chloroform and gradually increases the methanol concentration to 10-15%.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

-

Product Recovery:

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.

-

Caption: Purification workflow for this compound.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ³¹P NMR are powerful tools for the structural elucidation of this compound.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Protons | Expected Chemical Shift (ppm) |

| Pyrene aromatic protons | 7.8 - 8.3 |

| Stearoyl chain CH₂ (bulk) | ~1.25 |

| Stearoyl chain terminal CH₃ | ~0.88 |

| Glycerol backbone protons | 3.9 - 5.2 |

| Ethanolamine headgroup protons | 3.1 - 4.2 |

Expected ³¹P NMR Chemical Shift (in CDCl₃):

| Phosphorus Atom | Expected Chemical Shift (ppm) |

| Phosphate group | ~0.5 |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized this compound.

Expected Mass Spectrometry Data:

| Ion | Calculated m/z |

| [M+H]⁺ | ~1018.7 |

| [M+Na]⁺ | ~1040.7 |

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.

Quantitative Data Summary

| Parameter | Expected Value |

| Yield | 70-85% |

| Purity (by HPLC) | >95% |

| Excitation Wavelength | ~340 nm |

| Emission Wavelength | ~375 nm (monomer), ~470 nm (excimer) |

Applications in Research and Drug Development

This compound is a versatile tool in the field of drug delivery and membrane biophysics. Its applications include:

-

Monitoring Liposome Formation and Stability: The fluorescent properties of the pyrene label can be used to study the self-assembly of lipids into liposomes and to assess their stability under various conditions.

-

Studying Membrane Fusion and Drug Release: Changes in the pyrene fluorescence (e.g., excimer-to-monomer ratio) can provide insights into membrane fusion events and the release of encapsulated drugs from liposomes.

-

In Vivo Imaging and Biodistribution Studies: The fluorescence of this compound allows for the tracking of lipid-based nanoparticles in biological systems, providing valuable information on their biodistribution and targeting efficiency.

Caption: Applications of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and characterization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-pyrene. The methodologies described herein are robust and can be adapted by researchers in the fields of chemistry, materials science, and pharmaceutical sciences for the preparation of this valuable fluorescent lipid probe. The use of this compound will continue to be instrumental in advancing our understanding of lipid-based drug delivery systems and their interactions with biological environments.

References

In-Depth Technical Guide to DSPE-Pyrene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(1-pyrenesulfonyl), commonly known as DSPE-pyrene. This document details its core physicochemical properties, provides a generalized synthesis protocol, and outlines key experimental procedures for its application as a fluorescent probe in nanoparticle and membrane research.

Core Properties of this compound

This compound is a phospholipid conjugate that incorporates the fluorescent probe pyrene. The DSPE portion, a saturated 18-carbon phospholipid, provides the amphipathic character necessary for incorporation into lipid bilayers, while the pyrene moiety serves as a sensitive fluorescent reporter of the local microenvironment.

| Property | Value | Reference |

| Molecular Formula | C₆₁H₉₆NO₉P | [1] |

| Molecular Weight | 1018.39 g/mol | [1] |

| Appearance | White to off-white solid | General Knowledge |

| Solubility | Soluble in chloroform, methanol, and other organic solvents | General Knowledge |

| Excitation Wavelength (typical) | ~340 nm | [2] |

| Emission Wavelength (monomer) | ~375-400 nm | [2] |

| Emission Wavelength (excimer) | ~470 nm | [2] |

Synthesis of this compound

While a precise, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a general synthetic route can be inferred from standard bioconjugation techniques. The synthesis involves the reaction of the primary amine of DSPE with a reactive derivative of pyrene, typically a pyrenesulfonyl chloride, in the presence of a base.

General Reaction Scheme:

Caption: Generalized reaction scheme for the synthesis of this compound.

General Protocol:

-

Dissolution: Dissolve DSPE and a slight molar excess of pyrenesulfonyl chloride in an anhydrous aprotic solvent such as chloroform or dimethylformamide (DMF).

-

Base Addition: Add a suitable organic base, such as triethylamine, to the reaction mixture to act as a proton scavenger.

-

Reaction: Stir the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Purification: Upon completion, the crude product is typically purified using column chromatography on silica gel to isolate the this compound from unreacted starting materials and byproducts.

-

Characterization: The final product should be characterized by techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Experimental Protocols

This compound is a versatile tool for studying the properties of lipid assemblies such as liposomes and micelles. Below are detailed protocols for two of its primary applications.

Preparation of this compound Labeled Liposomes via Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound.

Experimental Workflow:

Caption: Workflow for the preparation of this compound labeled liposomes.

Detailed Methodology:

-

Lipid Mixture Preparation: In a round-bottom flask, prepare a lipid mixture in chloroform. A typical molar ratio would be 94:5:1 of a primary phospholipid (e.g., DOPC), cholesterol, and this compound, respectively.

-

Film Formation: Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Hydration: Hydrate the lipid film with an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask. The volume of the buffer should be chosen to achieve the desired final lipid concentration.

-

Vesicle Formation: The hydrated lipid film will form multilamellar vesicles (MLVs). These can be further processed into small unilamellar vesicles (SUVs) by either sonication or extrusion through a polycarbonate membrane of a defined pore size (e.g., 100 nm).

-

Characterization: The resulting liposomes should be characterized for their size distribution and lamellarity using techniques such as dynamic light scattering (DLS).

Determination of Critical Micelle Concentration (CMC)

This compound can be used as a fluorescent probe to determine the CMC of self-assembling systems. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its environment. In an aqueous solution, the emission is characteristic of a polar environment. When micelles form, the hydrophobic pyrene moiety partitions into the hydrophobic core of the micelles, leading to a change in the fluorescence spectrum.

Experimental Workflow:

Caption: Workflow for determining the CMC using this compound.

Detailed Methodology:

-

Sample Preparation: Prepare a series of solutions of the amphiphilic molecule of interest in an aqueous buffer, with concentrations spanning the expected CMC.

-

Probe Addition: To each solution, add a small aliquot of a concentrated stock solution of this compound in an organic solvent (e.g., methanol or ethanol) to achieve a final pyrene concentration in the nanomolar to low micromolar range. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the self-assembly process.

-

Equilibration: Allow the samples to equilibrate, typically for several hours or overnight, to ensure the this compound has partitioned into the micelles.

-

Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength is typically around 340 nm, and the emission is scanned from approximately 350 nm to 550 nm.

-

Data Analysis: Determine the ratio of the fluorescence intensity of the first vibronic peak (I₁, around 373 nm) to the third vibronic peak (I₃, around 384 nm). Plot the I₁/I₃ ratio as a function of the logarithm of the amphiphile concentration. The CMC is determined from the concentration at which a sharp change in the slope of this plot is observed.

Applications in Drug Delivery and Membrane Studies

This compound is a valuable tool for:

-

Characterizing Nanoparticle Formation: The determination of the CMC is crucial for understanding the stability and drug-loading capacity of micellar drug delivery systems.

-

Monitoring Membrane Fusion: The formation of pyrene excimers (excited-state dimers) is dependent on the proximity of two pyrene molecules. By labeling two populations of liposomes with this compound, membrane fusion can be monitored by observing the increase in excimer fluorescence as the lipids intermix.

-

Probing Membrane Polarity and Fluidity: The fine structure of the pyrene monomer fluorescence and the ratio of monomer to excimer fluorescence can provide information about the local polarity and fluidity of the lipid bilayer.

This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of the described protocols may be necessary.

References

An In-depth Technical Guide to the Safe Handling of DSPE-Pyrene Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling instructions for DSPE-pyrene powder, a fluorescently labeled phospholipid widely utilized in drug delivery systems, nanoparticle formulation, and as a fluorescent probe. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety information from the individual components, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) and pyrene, alongside best practices for handling powdered lipids and fluorescent compounds.

Hazard Identification and Toxicological Profile

This compound's hazard profile is derived from its constituent parts. Pyrene is a polycyclic aromatic hydrocarbon (PAH) with known hazardous properties, while DSPE is a phospholipid that can cause irritation.

Pyrene Moiety: The International Agency for Research on Cancer (IARC) has classified pyrene as "not classifiable as to its carcinogenicity to humans" (Group 3). However, other PAHs, such as benzo[a]pyrene, are classified as "probably carcinogenic to humans" (Group 2A).[1] Chronic exposure to PAHs has been linked to various health effects.[2] Pyrene is also classified as very toxic to aquatic life with long-lasting effects.

DSPE Moiety: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is known to cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]

Summary of Potential Hazards:

-

May cause skin irritation.[3]

-

May cause serious eye irritation.

-

May cause respiratory irritation.

-

Suspected of causing genetic defects and cancer based on data for related PAHs.

-

Very toxic to aquatic life with long-lasting effects.

Quantitative Data

Precise quantitative toxicological data for this compound, such as LD50 values, is not available. The following table summarizes relevant information for the pyrene component.

| Substance | CAS Number | Molecular Formula | Molecular Weight | Carcinogenicity (IARC) | Aquatic Toxicity |

| Pyrene | 129-00-0 | C₁₆H₁₀ | 202.25 g/mol | Group 3 | Very toxic to aquatic life with long-lasting effects. |